2-(Allylamino)cyclohexanol

Catalog No.
S12739874
CAS No.
M.F
C9H17NO
M. Wt
155.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Allylamino)cyclohexanol

Product Name

2-(Allylamino)cyclohexanol

IUPAC Name

2-(prop-2-enylamino)cyclohexan-1-ol

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

InChI

InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2

InChI Key

OTIPKNWIQIQHLA-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1CCCCC1O

2-(Allylamino)cyclohexanol is an organic compound characterized by a cyclohexanol structure with an allylamino group attached. This compound features a hydroxyl group (-OH) on a cyclohexane ring and an allylamine substituent, which is a propenyl amine. The molecular formula for 2-(Allylamino)cyclohexanol is C10_{10}H17_{17}NO, and its systematic IUPAC name is 2-(prop-2-en-1-amino)cyclohexanol. The presence of both the hydroxyl and amino groups makes it a versatile molecule in organic chemistry, particularly in the synthesis of more complex compounds.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. For example, using oxidizing agents like chromium trioxide can convert the alcohol to cyclohexanone.
  • Substitution Reactions: The amino group can undergo nucleophilic substitution, allowing for the introduction of different functional groups. For instance, treatment with alkyl halides can yield N-alkyl derivatives.
  • Dehydration: Under acidic conditions, the compound can undergo dehydration to form an alkene, which could lead to further reactions such as polymerization or hydrosilylation.

Research indicates that compounds similar to 2-(Allylamino)cyclohexanol exhibit various biological activities. Specifically, compounds with amino and hydroxyl functional groups are often investigated for their potential as:

  • Antitumor agents: Some derivatives have shown activity against cancer cell lines.
  • Antimicrobial agents: The presence of the amino group can enhance the compound's interaction with biological membranes, potentially leading to antimicrobial properties.

The synthesis of 2-(Allylamino)cyclohexanol can be achieved through several methods:

  • Direct Alkylation: Cyclohexanol can be reacted with allylamine in the presence of an acid catalyst to form 2-(Allylamino)cyclohexanol directly.
  • Grignard Reaction: Cyclohexanol can first be converted into its Grignard reagent followed by reaction with allyl halides to introduce the allylamino group.
  • Reductive Amination: Starting from cyclohexanone, reductive amination with allylamine in the presence of reducing agents like sodium cyanoborohydride can yield the desired compound.

2-(Allylamino)cyclohexanol and its derivatives find applications in several fields:

  • Pharmaceuticals: Due to its potential biological activities, it may serve as a lead compound in drug development targeting various diseases.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules, particularly those containing nitrogen and oxygen functionalities.
  • Material Science: Its unique structural properties may allow for applications in developing new materials or coatings.

Interaction studies involving 2-(Allylamino)cyclohexanol often focus on its binding affinity to biological targets. Research has shown that compounds with similar structures can interact with enzymes or receptors, modulating their activity. For instance:

  • Enzyme Inhibition: Studies may explore how this compound inhibits specific enzymes involved in metabolic pathways.
  • Receptor Binding: Investigations into how it binds to receptors could reveal insights into its potential therapeutic effects.

Several compounds share structural similarities with 2-(Allylamino)cyclohexanol, each exhibiting unique properties:

Compound NameStructure TypeKey Features
CyclohexanolAlcoholSimple alcohol used as a precursor
Allyl alcoholAlcoholContains an allyl group
2-AminocyclohexanolAmino alcoholExhibits different biological activities
N-AllylcyclohexylamineAmino compoundPotential for different reactivity

Uniqueness

2-(Allylamino)cyclohexanol is unique due to the combination of both allyl and hydroxyl functionalities, allowing for diverse reactivity patterns not present in simpler analogs like cyclohexanol or allyl alcohol. This dual functionality enhances its potential applications in medicinal chemistry and material science.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

155.131014166 g/mol

Monoisotopic Mass

155.131014166 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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